molecular formula C11H11FN2OS2 B495019 2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole CAS No. 298229-95-5

2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole

Cat. No.: B495019
CAS No.: 298229-95-5
M. Wt: 270.4g/mol
InChI Key: HEGQMHYCIFNPEL-UHFFFAOYSA-N
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Description

2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of fluorine and sulfur atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole typically involves the reaction of 3-fluoro-4-methoxybenzyl chloride with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological processes in pathogens or cancer cells. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-oxadiazole
  • 2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-triazole
  • 2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole-2-thiol

Uniqueness

This compound is unique due to the combination of its fluorine and sulfur atoms, which impart distinct chemical and physical properties. These properties can enhance its biological activity and make it a valuable compound for various applications .

Properties

CAS No.

298229-95-5

Molecular Formula

C11H11FN2OS2

Molecular Weight

270.4g/mol

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole

InChI

InChI=1S/C11H11FN2OS2/c1-7-13-14-11(17-7)16-6-8-3-4-10(15-2)9(12)5-8/h3-5H,6H2,1-2H3

InChI Key

HEGQMHYCIFNPEL-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)SCC2=CC(=C(C=C2)OC)F

Canonical SMILES

CC1=NN=C(S1)SCC2=CC(=C(C=C2)OC)F

solubility

34.7 [ug/mL]

Origin of Product

United States

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